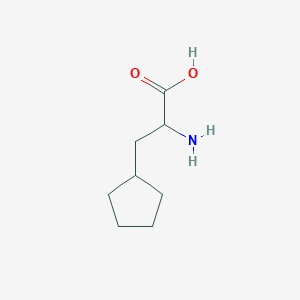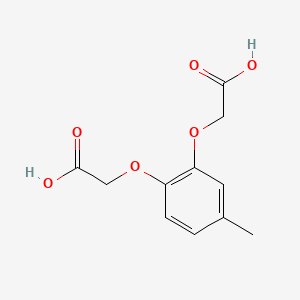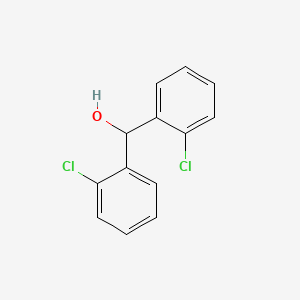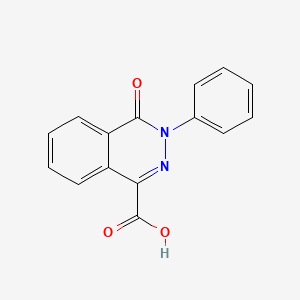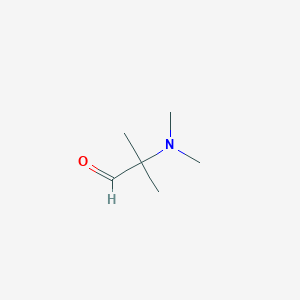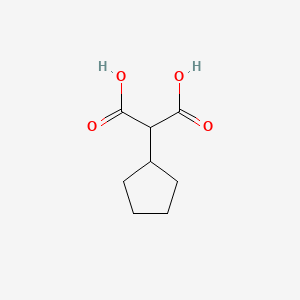
2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, commonly abbreviated as 2,6-DFBT, is a fluorinated thiophene-based compound with potential applications in the fields of organic synthesis, materials science and biomedical research. It is a highly versatile organic compound that can be used to synthesize a variety of organic molecules, polymers, and materials. The compound has also been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders. In
Applications De Recherche Scientifique
Antiviral and Antitumor Applications
Thiophene derivatives have been identified to possess antiviral and antitumor properties, making them valuable in the development of treatments for viral infections and cancer. Different isomeric forms of thienothiophene have shown potential in these areas .
Antiglaucoma and Antimicrobial Uses
These compounds also exhibit antiglaucoma and antimicrobial activities, suggesting their use in treating eye conditions like glaucoma and various microbial infections .
Electronics and Material Science
Thiophene derivatives are utilized in electronics as semiconductors, solar cells, organic field-effect transistors, and electroluminescents. Their unique properties make them suitable for industrial chemistry and material science applications, including as corrosion inhibitors .
Pharmaceutical Applications
In the pharmaceutical industry, thiophene derivatives serve as useful intermediaries due to their wide range of therapeutic properties. They attract significant interest for their potential in agrochemicals and dyes as well .
Anti-Inflammatory Activity
These compounds have been explored for their potential anti-inflammatory activity, which is involved in pathologies such as asthma, anaphylactic shock, and cardiovascular diseases .
Antimicrobial Agent Development
Research has been conducted to prove thiophene’s efficacy as an antimicrobial agent, with various approaches made to discover the most active thiophene derivatives against microbial infections .
Biological Screening
Thiophene derivatives undergo biological screening for a variety of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer properties. This screening helps in improving the compounds for specific therapeutic or industrial applications .
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFONNASZCADLPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641964 |
Source


|
| Record name | (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-80-8 |
Source


|
| Record name | (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

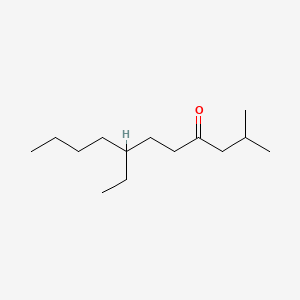
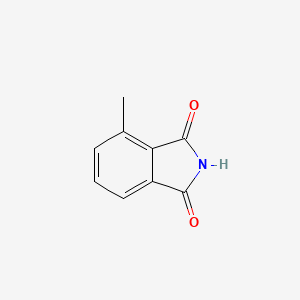
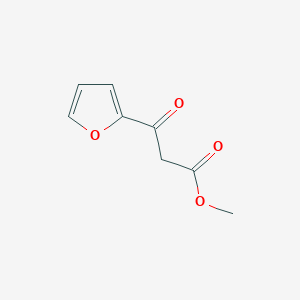

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)
